molecular formula C10H11ClN2O3 B1275997 N'-(2-chloroacetyl)-4-methoxybenzohydrazide CAS No. 50677-25-3

N'-(2-chloroacetyl)-4-methoxybenzohydrazide

Cat. No.: B1275997
CAS No.: 50677-25-3
M. Wt: 242.66 g/mol
InChI Key: ZZBKWQOQKPTOCN-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-4-methoxybenzohydrazide (CAS 50677-25-3) is a chemical building block with a molecular weight of 242.66 and the formula C10H11ClN2O3 . Its structure features both a chloroacetyl group and a benzohydrazide moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry research. This compound is primarily valued for its role as a precursor in the synthesis of various heterocyclic compounds and pharmacologically active molecules.Researchers utilize this compound to develop new substances with potential biological activity. The reactive chloroacetyl group allows for further functionalization, enabling the creation of complex molecules. For instance, related 4-methoxybenzoylhydrazone derivatives have been synthesized and shown to possess significant antiglycation activity, which is relevant for managing diabetic complications . Furthermore, structurally similar bis-chloroacetamide derivatives, synthesized from benzohydrazide cores, have been utilized to create novel sulfide compounds exhibiting antimicrobial and antioxidant properties . The compound must be handled by trained personnel in a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(2-chloroacetyl)-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-8-4-2-7(3-5-8)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBKWQOQKPTOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406616
Record name N'-(chloroacetyl)-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50677-25-3
Record name N'-(chloroacetyl)-4-methoxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Conventional Synthetic Route

The classical and most reported method for synthesizing this compound involves the direct reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. The key features of this method are:

  • Starting Materials:

    • 4-methoxybenzohydrazide
    • Chloroacetyl chloride
  • Solvent:

    • Anhydrous dichloromethane or chloroform is typically used as the reaction medium to provide an inert environment and good solubility for reactants.
  • Reaction Conditions:

    • The reaction is performed at low temperatures, generally between 0°C and 5°C, to minimize side reactions and control the rate of acylation.
    • Chloroacetyl chloride is added dropwise to a stirred solution of 4-methoxybenzohydrazide in the solvent.
    • After addition, the mixture is allowed to warm to room temperature and stirred for several hours (commonly 4–6 hours) to ensure complete reaction.
  • Base Addition:

    • To neutralize the hydrochloric acid generated during the reaction, a base such as triethylamine or potassium carbonate can be added. This improves yield and purity.
  • Purification:

    • The crude product is isolated by filtration or extraction and purified by recrystallization from methanol/water mixtures or by column chromatography (silica gel with ethyl acetate/hexane gradient).

Industrial Scale Synthesis

Industrial preparation follows the same fundamental reaction but optimized for scale and efficiency:

  • Use of industrial-grade solvents and reagents.
  • Optimization of molar ratios (e.g., 1:1.2 of hydrazide to chloroacetyl chloride) to maximize yield.
  • Controlled reaction temperature and time monitored by chromatographic techniques (TLC, HPLC).
  • Additional purification methods such as distillation or multiple recrystallizations to achieve high purity standards.

Alternative Synthetic Approaches

While the direct acylation is predominant, some studies have explored related hydrazide derivatives by condensation reactions, but these are less common for this specific compound.

Detailed Reaction Scheme and Conditions

Step Description Conditions Notes
1 Dissolution of 4-methoxybenzohydrazide in anhydrous dichloromethane Room temperature, inert atmosphere (N₂) Ensures reactant solubility and prevents moisture interference
2 Dropwise addition of chloroacetyl chloride 0–5°C, slow addition Controls exothermic reaction and minimizes side products
3 Addition of base (triethylamine or K₂CO₃) Concurrent with or after acid chloride addition Neutralizes HCl byproduct
4 Stirring and reaction completion Warm to room temperature, 4–6 hours Monitored by TLC or HPLC
5 Work-up and isolation Extraction, filtration Removal of solvents and impurities
6 Purification Recrystallization (methanol/water) or column chromatography Obtains pure this compound

Characterization and Analytical Data Supporting Preparation

Technique Expected Data Purpose
¹H NMR (DMSO-d₆) δ 10.2 ppm (NH proton), δ 4.1 ppm (CH₂-Cl), δ 3.8 ppm (OCH₃) Confirms presence of hydrazide NH, chloroacetyl group, and methoxy substituent
¹³C NMR Signals corresponding to carbonyl carbons (~160–170 ppm), aromatic carbons, and methoxy carbon (~55 ppm) Structural verification
IR Spectroscopy Amide I and II bands at 1650–1600 cm⁻¹ and 1550–1500 cm⁻¹; C=O stretch of chloroacetyl at 1700–1680 cm⁻¹; absence of free NH₂ band (~3300 cm⁻¹) Confirms acylation and hydrazide formation
High-Resolution Mass Spectrometry (HR-MS) m/z [M+H]⁺ = 243.06 (calculated), observed close to this value Molecular formula confirmation
Melting Point Typically around 240–241°C (varies slightly with purity) Purity and identity check

Research Findings and Optimization Insights

  • Reaction Temperature: Maintaining low temperatures during chloroacetyl chloride addition minimizes side reactions such as over-acylation or hydrolysis.
  • Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants; alternatives like chloroform are also used.
  • Base Use: Triethylamine or potassium carbonate effectively neutralize HCl, improving yield and reducing byproducts.
  • Reaction Time: 4–6 hours stirring after addition allows complete conversion, monitored by TLC or HPLC.
  • Purification: Recrystallization from methanol/water mixtures yields needle-like crystals with high purity; column chromatography is useful when impurities persist.

Summary Table of Preparation Methods

Method Aspect Conventional Laboratory Synthesis Industrial Synthesis
Starting materials 4-methoxybenzohydrazide, chloroacetyl chloride Same, industrial-grade
Solvent Dichloromethane or chloroform Industrial solvents, possibly recycled
Temperature 0–5°C during addition, then room temp Controlled, optimized for scale
Base Triethylamine or potassium carbonate Same, optimized quantities
Reaction time 4–6 hours Optimized, monitored by chromatographic methods
Purification Recrystallization, column chromatography Recrystallization, distillation, chromatography
Yield Moderate to high (typically >70%) Optimized for maximum yield

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of new derivatives.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol, at room temperature or slightly elevated temperatures.

    Condensation Reactions: Aldehydes and ketones are used as reagents, with the reactions often performed in the presence of acid or base catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed, depending on the desired transformation.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Condensation Reactions: Formation of hydrazones and hydrazides.

    Oxidation and Reduction: Formation of oxidized or reduced derivatives with altered functional groups.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N'-(2-chloroacetyl)-4-methoxybenzohydrazide is its use as an antimicrobial agent. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties.

  • Antibacterial Properties : Research has shown that derivatives of benzohydrazide, including this compound, can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a study reported the minimum inhibitory concentration (MIC) values for the compound against these bacteria, indicating its potential for development as a new antibacterial drug .
  • Antifungal Properties : The compound has also been tested for antifungal activity against pathogens like Aspergillus niger and Candida albicans. The results indicated that certain derivatives exhibited promising antifungal effects, making them candidates for further pharmacological development .

Synthesis of Anticancer Agents

This compound has been explored in the synthesis of novel anticancer agents. The chloroacetyl group is known to enhance the reactivity of hydrazones, facilitating the formation of compounds with potential cytotoxic effects.

  • Case Study : A specific study focused on synthesizing new hydrazone derivatives from this compound and evaluating their cytotoxicity against cancer cell lines. The results showed that some derivatives exhibited significant antiproliferative activity, suggesting their utility in cancer therapy .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Research Findings : A study highlighted that certain derivatives of benzohydrazones demonstrated notable antioxidant activity, attributed to the presence of electron-donating groups in their structure. This suggests that this compound could serve as a lead compound for developing new antioxidants .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of chemical compounds. Researchers have conducted SAR studies on hydrazone derivatives to identify key structural features responsible for their biological activities.

  • Insights from SAR Studies : The presence of specific substituents on the benzene ring and variations in the hydrazone linkage were found to significantly influence both antimicrobial and antioxidant activities. This information is crucial for guiding future synthetic modifications aimed at enhancing bioactivity .

Summary Table of Applications

ApplicationDescriptionKey Findings
Antimicrobial ActivityInhibition of bacterial and fungal growthSignificant MIC values against E. coli and S. aureus .
Synthesis of Anticancer AgentsDevelopment of cytotoxic compounds for cancer treatmentNotable antiproliferative effects observed in cancer cell lines .
Antioxidant ActivityMitigation of oxidative stress through radical scavengingPromising antioxidant properties linked to structural features .
Structure-Activity RelationshipInsights into optimizing biological activity through structural modificationsKey substituents identified that enhance activity .

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methoxybenzohydrazide moiety may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, CF₃) enhance herbicidal activity, as seen in compound 2a , whereas electron-donating groups (e.g., OCH₃) are associated with antimicrobial properties in metal complexes .
  • Synthetic Flexibility : The 4-methoxybenzohydrazide core permits diverse functionalization. For example, hydrazones (Schiff bases) form readily with aldehydes , while acyl chlorides yield N'-acyl derivatives .

Physicochemical Properties

  • Solubility and Stability : Methoxy and chloro substituents enhance lipophilicity, improving membrane permeability in bioactive compounds. However, nitro groups may reduce solubility due to increased molecular weight and polarity .
  • Thermal Stability : Schiff base hydrazides decompose above 260°C, as shown by thermogravimetric analysis (TGA) of Mn(acac)(L₂), indicating suitability for high-temperature applications .

Biological Activity

N'-(2-chloroacetyl)-4-methoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This hydrazide derivative has been synthesized and evaluated for various pharmacological properties, including antimicrobial, antioxidant, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride. Characterization is performed using spectroscopic methods such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study, derivatives of 4-methoxybenzoylhydrazones were synthesized and exhibited varying degrees of antibacterial activity. The results indicated that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 22 mm .

CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus22
This compoundE. coli18
Control (Streptomycin)S. aureus24
Control (Penicillin)E. coli20

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated that this compound exhibits significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The percentage inhibition in antioxidant assays reached up to 85.9%, indicating its potential as an effective antioxidant agent .

Case Study: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various hydrazone derivatives, including this compound. The study employed the Kirby-Bauer disk diffusion method to assess the inhibition zones against common pathogens such as E. coli, Bacillus subtilis, and Pseudomonas aeruginosa. The results highlighted that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Case Study: Antioxidant Properties

In another investigation, the antioxidant properties were assessed using the ABTS assay. The findings revealed that this compound demonstrated a strong ability to inhibit oxidative stress markers, suggesting its therapeutic potential in oxidative stress-related diseases.

Discussion

The biological activity of this compound underscores its potential application in pharmaceutical formulations aimed at combating bacterial infections and oxidative stress. The compound's structural features contribute to its biological efficacy, making it a candidate for further research and development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2-chloroacetyl)-4-methoxybenzohydrazide, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Stepwise Synthesis : Begin with condensation of 4-methoxybenzoic acid hydrazide with 2-chloroacetyl chloride in anhydrous dichloromethane under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .

  • Reflux Conditions : Optimize reaction time (typically 4–6 hours) and temperature (60–80°C) using TLC or HPLC to monitor completion. Adjust molar ratios (1:1.2 hydrazide:chloroacetyl chloride) to maximize yield .

  • Purification : Recrystallize from methanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

    • Key Characterization :
TechniqueExpected DataPurpose
¹H/¹³C NMR δ 10.2 (NH), δ 4.1 (Cl-CH₂), δ 3.8 (OCH₃)Confirm hydrazide and chloroacetyl groups
HR-MS m/z [M+H]⁺ calculated vs. observedVerify molecular formula

Q. How can spectroscopic techniques distinguish this compound from structurally similar hydrazides?

  • IR Spectroscopy :

  • Look for amide I/II bands (1650–1600 cm⁻¹ and 1550–1500 cm⁻¹) and C=O stretch of chloroacetyl (1700–1680 cm⁻¹). The absence of a free NH₂ band (~3300 cm⁻¹) confirms condensation .
    • ¹H NMR Solvent Effects :
  • Use DMSO-d₆ to resolve NH proton signals (broad singlet at δ 10–11). Compare with D₂O exchange experiments to confirm labile protons .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

  • Crystallization Challenges :

  • If poor diffraction occurs, try slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) or use seeding with analogous structures. For twinned crystals, apply SHELXL's TWIN/BASF commands during refinement .
    • Validation Metrics :
ParameterAcceptable RangeExample from
R-factor < 0.05 (high-res data)R₁ = 0.032 for Mo complex
CCDC Deposit CCDC 1477845–1477846Cross-reference deposited datasets

Q. How does the coordination geometry of dioxomolybdenum(VI) complexes with this hydrazide influence catalytic epoxidation?

  • Mechanistic Insights :

  • The hydrazide acts as a tridentate ligand (phenolate O, imine N, enolic O), creating a distorted octahedral geometry around Mo. This enhances electrophilicity at the metal center, facilitating peroxide activation .
    • Catalytic Performance :
SubstrateOxidantEpoxide Yield (%)Selectivity (%)
Cyclohexenet-BuOOH9298
StyreneH₂O₂7885

Q. What computational methods predict the hydrazide's binding affinity for metalloenzyme active sites?

  • Docking Protocols :

  • Use AutoDock Vina with the following parameters:
  • Force field: AMBER/GAFF
  • Grid box centered on catalytic metal ion (e.g., Zn²⁺ in carbonic anhydrase).
  • Validate with MD simulations (GROMACS, 100 ns) to assess stability of ligand-protein interactions .

Methodological Notes

  • Contradiction Management : If NMR data conflicts with X-ray results (e.g., unexpected tautomerism), perform variable-temperature NMR or DFT calculations to identify dominant conformers .
  • Advanced Characterization : For catalytic studies, combine cyclic voltammetry (to probe redox behavior) with EPR (to detect radical intermediates) .

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